

Physicochemical Properties of Bufetolol for Formulation Development: A Technical Guide

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Compound of Interest

Compound Name: *Bufetolol*

Cat. No.: *B1668034*

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Introduction

Bufetolol is a beta-adrenoceptor antagonist, a class of drugs primarily used to manage cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.^[1] The successful development of a stable, effective, and bioavailable dosage form for an active pharmaceutical ingredient (API) like **bufetolol** is critically dependent on a thorough understanding of its physicochemical properties. These properties influence every stage of formulation development, from excipient selection and manufacturing process design to the in vivo performance of the final product. This guide provides an in-depth overview of the core physicochemical characteristics of **bufetolol**, details the experimental protocols for their determination, and illustrates key concepts through diagrams to aid researchers and formulation scientists.

Physicochemical Data of Bufetolol

A summary of the key physicochemical properties of **bufetolol** is presented below. These parameters are fundamental to predicting its behavior during formulation and in biological systems.

Property	Value	Reference
IUPAC Name	1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol	[1]
CAS Number	53684-49-4	[1][2]
Molecular Formula	C18H29NO4	[2][3][4][5]
Molecular Weight	323.43 g/mol	[1][3][4][5]
Calculated LogP (AlogP)	2.37	[4]
Calculated LogP (XLogP3)	2.6	[1]
Calculated LogP (cLogP)	2.08	[5]
Basic pKa	9.76	[4]
Polar Surface Area	59.95 Å ²	[4][5]
Hydrogen Bond Donors	2	[1][5]
Hydrogen Bond Acceptors	5	[5]
Rotatable Bonds	9	[5]

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for determining the key physicochemical properties of an API like **bufetolol**.

Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a standard approach for determining equilibrium solubility.[6]

Objective: To determine the solubility of **bufetolol** in various aqueous and organic media, which is crucial for dissolution and bioavailability.[7]

Materials:

- **Bufetolol** powder
- Purified water
- pH buffers (e.g., pH 1.2, 4.5, 6.8)[6]
- Organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol)
- Mechanical shaker or agitator
- Centrifuge
- Validated analytical method (e.g., HPLC-UV)

Procedure:

- Add an excess amount of **bufetolol** to a known volume of the desired solvent in a sealed container. This ensures that a saturated solution is achieved.
- Agitate the samples at a constant temperature (typically 37 ± 1 °C for biorelevant media) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
- After agitation, allow the samples to stand to let undissolved particles settle.
- Centrifuge the samples to separate the supernatant from the excess solid.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent and analyze the concentration of **bufetolol** using a validated analytical method like HPLC.
- The determined concentration represents the equilibrium solubility of **bufetolol** in that specific medium.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **bufetolol**. The pKa value is critical as it dictates the ionization state of the drug at different physiological pH values, which in turn affects its solubility and permeability.

Materials:

- **Bufetolol** solution of known concentration
- Standardized acidic and basic titrants (e.g., 0.1 N HCl, 0.1 N NaOH)
- Potentiometer with a pH electrode
- Stirrer

Procedure:

- Dissolve an accurately weighed amount of **bufetolol** in a suitable solvent (e.g., water or a water-methanol mixture).
- Place the solution in a beaker with a stirrer and immerse the pH electrode.
- Incrementally add the titrant (acid for a basic drug like **bufetolol**) to the solution.
- Record the pH of the solution after each addition of the titrant.
- Continue the titration well past the equivalence point.
- Plot the pH of the solution against the volume of titrant added to generate a titration curve.
- The pKa is the pH at which 50% of the drug is ionized. This can be determined from the half-equivalence point on the titration curve.

Lipophilicity Determination (LogP)

Objective: To determine the octanol-water partition coefficient (LogP), which is a measure of a drug's lipophilicity. LogP influences membrane permeability and absorption.

Materials:

- **Bufetolol**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or vials
- Shaker
- Centrifuge
- Validated analytical method (e.g., HPLC-UV)

Procedure:

- Prepare a stock solution of **bufetolol** in either water or n-octanol.
- Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the second, immiscible phase (n-octanol or water).
- Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
- Allow the two phases to separate completely. Centrifugation may be used to expedite this process.
- Determine the concentration of **bufetolol** in both the aqueous and n-octanol phases using a validated analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the logarithm (base 10) of the partition coefficient.

Polymorphic Screening

Objective: To identify and characterize different solid-state forms (polymorphs) of **bufetolol**. Polymorphism can significantly impact stability, solubility, and bioavailability.[8]

Key Techniques:

- **Differential Scanning Calorimetry (DSC):** This technique measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions, and differences between polymorphs.
- **Powder X-Ray Diffraction (PXRD):** PXRD provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identifying different polymorphs.^[9]
- **Thermogravimetric Analysis (TGA):** TGA measures changes in the mass of a sample as a function of temperature, which is useful for identifying solvates or hydrates.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR can detect differences in the vibrational bands of molecules in different crystalline environments, helping to distinguish between polymorphs.^[9]

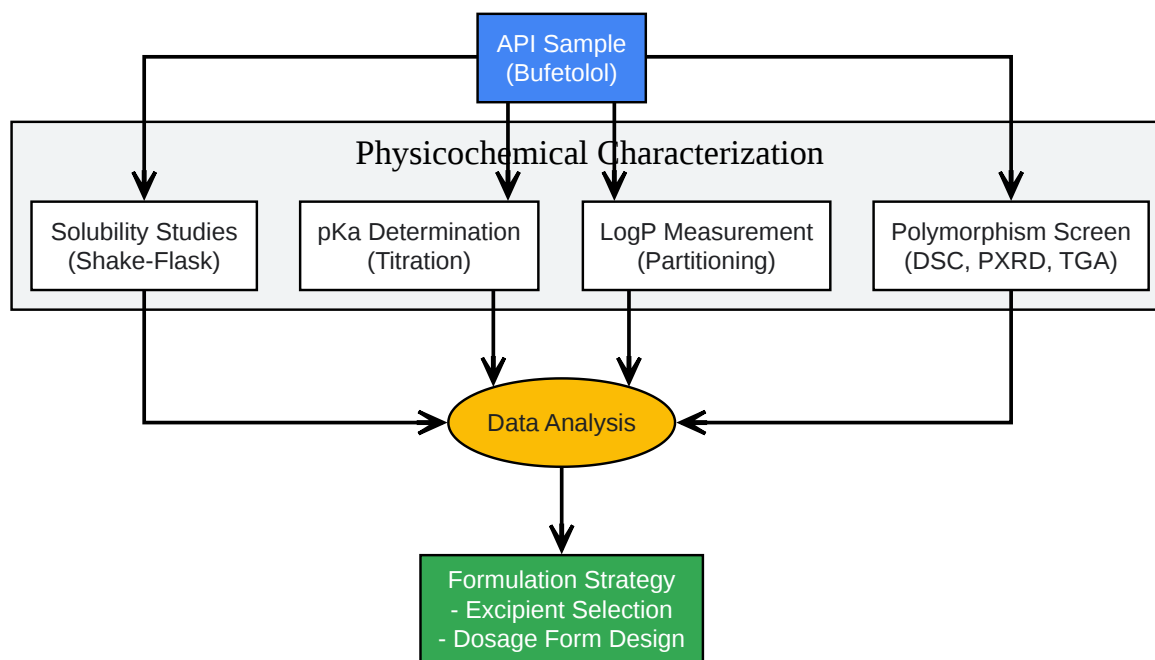
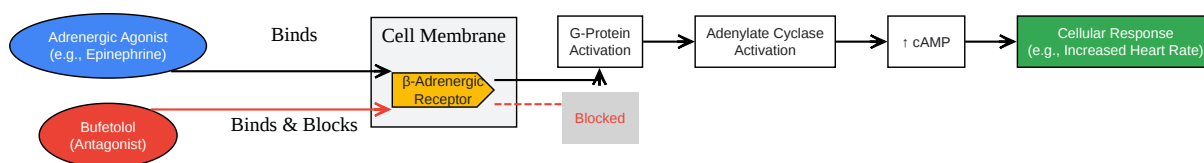
General Procedure:

- Subject the bulk **bufetolol** sample to various stresses, such as recrystallization from different solvents, grinding, and exposure to different temperatures and humidity conditions, to induce the formation of different polymorphic forms.
- Analyze the resulting solids using DSC, PXRD, TGA, and FTIR to identify any new solid forms.
- Characterize the stability and interconversion potential of any identified polymorphs.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of **bufetolol** and a typical workflow for its physicochemical characterization.



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